![molecular formula C10H21N3 B12892787 (R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine](/img/structure/B12892787.png)
(R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine
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Overview
Description
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is a chiral compound that features a piperazine ring substituted with a methylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine typically involves the reaction of ®-1-methylpyrrolidine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced technologies such as microreactors to ensure precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazines.
Scientific Research Applications
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine: The enantiomer of the compound, which may exhibit different biological activities.
1-(Pyrrolidin-2-ylmethyl)piperazine: A similar compound lacking the methyl group on the pyrrolidine ring.
1-(Methylpiperazin-2-yl)methylpyrrolidine: A structural isomer with different substitution patterns.
Uniqueness
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is unique due to its specific chiral configuration and the presence of both piperazine and methylpyrrolidine moieties. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
(R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is a chiral compound with significant biological activity, particularly noted for its effects on the central nervous system (CNS). This compound features a piperazine ring substituted with a 1-methylpyrrolidin-2-yl group, which contributes to its pharmacological properties. The complexity of its structure, including two nitrogen atoms in the ring systems, enhances its potential interactions with various biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C12H18N2
- Molecular Weight : 194.29 g/mol
- Structural Features :
- Contains both piperazine and pyrrolidine moieties.
- Exhibits chirality, which is crucial for its biological activity.
Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the pyrrolidine moiety may influence the compound's affinity and selectivity towards these receptors, potentially leading to varied pharmacological effects.
Potential Biological Targets
The following neurotransmitter systems are implicated in the biological activity of this compound:
- Dopamine Receptors : Involved in mood regulation and motor control.
- Serotonin Receptors : Play a role in mood, cognition, and perception.
Table 1: Biological Activity Overview
Activity Type | Description | Reference Source |
---|---|---|
CNS Effects | Significant modulation of neurotransmitter systems | |
Receptor Binding | Affinity for dopamine and serotonin receptors | |
Synthesis Pathways | Multi-step organic synthesis techniques |
Case Studies and Research Findings
Recent studies have explored the pharmacological implications of this compound. For example, its interaction with dopamine receptors has been characterized in various in vitro assays, demonstrating a potential role in treating neuropsychiatric disorders.
Study Example
A notable study examined the effects of this compound on dopaminergic signaling pathways in rodent models. The results indicated that administration led to significant changes in locomotor activity, suggesting an enhancement of dopaminergic transmission.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Table 2: Comparison with Related Compounds
Compound Name | Structure Features | Notable Effects |
---|---|---|
1-Methylpiperazine | Lacks pyrrolidine moiety | Used in drug synthesis |
4-(4-Methylpyrrolidin-2-yl)morpholine | Contains a morpholine ring | Different receptor interactions |
N-(Pyrrolidin-2-yl)benzamide | Combines pyrrolidine with an amide | Studied for anti-inflammatory properties |
Properties
Molecular Formula |
C10H21N3 |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[[(2R)-1-methylpyrrolidin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-3-10(12)9-13-7-4-11-5-8-13/h10-11H,2-9H2,1H3/t10-/m1/s1 |
InChI Key |
CSOYJQIXGATGDG-SNVBAGLBSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CN2CCNCC2 |
Canonical SMILES |
CN1CCCC1CN2CCNCC2 |
Origin of Product |
United States |
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